
Canagliflozin D4
概要
説明
カナグリフロジン D4 は、カナグリフロジンの重水素化された形態であり、ナトリウム-グルコース共輸送体 2(SGLT2)阻害剤です。これは、主に2型糖尿病の治療に使用されます。 SGLT2 を阻害することで、カナグリフロジン D4 は腎臓におけるグルコースの再吸収を減らし、尿中へのグルコース排泄を増加させ、それによって血糖値を低下させます .
作用機序
カナグリフロジン D4 は、腎臓の近位尿細管におけるナトリウム-グルコース共輸送体 2(SGLT2)を阻害することにより、その効果を発揮します。この阻害は、腎尿細管腔からのグルコースの再吸収を減らし、尿中へのグルコース排泄を増加させます。 分子標的には SGLT2 タンパク質が含まれ、関与する経路は主にグルコース代謝と腎機能に関連しています .
類似の化合物との比較
類似の化合物
ダパグリフロジン: 同様の血糖降下作用を持つ別の SGLT2 阻害剤。
エンパグリフロジン: 血糖コントロールに加えて、心血管の利点で知られています。
エルツグリフロジン: 同等の有効性を示す、より新しい SGLT2 阻害剤.
ユニークさ
カナグリフロジン D4 は、その重水素置換によってユニークです。これは、その代謝安定性と薬物動態特性を強化することができます。 この修飾は、非重水素化されたアナログと比較して、治療効果の改善と副作用の軽減につながる可能性があります .
生化学分析
Biochemical Properties
Canagliflozin D4 interacts with the SGLT2 enzyme, which is mainly located in the proximal tubule of the kidney . By inhibiting SGLT2, this compound blocks the reabsorption of filtered glucose from the glomeruli into the body, thereby increasing urinary excretion of glucose .
Cellular Effects
This compound has been shown to impair T cell effector function via metabolic suppression in autoimmunity . It inhibits T cell receptor signaling, impacting on ERK and mTORC1 activity, concomitantly associated with reduced c-Myc . Additionally, this compound has been found to have beneficial effects on the heart and potentially on the kidneys .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of SGLT2, which leads to an increase in the excretion of glucose in the urine . This action is insulin-independent and provides an upper hand to enhance renal glucose elimination .
Temporal Effects in Laboratory Settings
In a study conducted over 18 weeks, this compound was found to improve glycemic control and reduce body weight in patients with type 1 diabetes in conjunction with insulin therapy . It was also associated with an increased risk of hypoglycemia .
Dosage Effects in Animal Models
These studies have shown that SGLT2 inhibitors can reduce the risk of cardiovascular events and slow the progression of kidney function decline in type 2 diabetes .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose reabsorption in the kidneys . By inhibiting SGLT2, it prevents the reabsorption of glucose from the blood, which is filtered through the kidneys, and hence facilitates the excretion of glucose in urine .
Transport and Distribution
This compound is orally active and rapidly absorbed, achieving peak plasma concentrations in 1–2 hours . It has an oral bioavailability of 65% .
Subcellular Localization
The exact subcellular localization of this compound is not specified in the available literature. As an SGLT2 inhibitor, it primarily acts on the SGLT2 transporters, which are located in the proximal tubule of the kidney .
準備方法
合成経路と反応条件
カナグリフロジン D4 の合成は、市販されている出発物質から始まり、複数のステップを伴います。主要なステップには、コア構造の形成、重水素原子の導入、および最終的な精製が含まれます。 反応条件には通常、有機溶媒、触媒、および制御された温度と圧力の条件が含まれ、高収率と純度が確保されます .
工業生産方法
カナグリフロジン D4 の工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスは、効率、費用対効果、および環境の持続可能性のために最適化されています。 連続フロー反応器や自動合成などの高度な技術が採用され、生産速度が向上し、品質が安定しています .
化学反応解析
反応の種類
カナグリフロジン D4 は、以下を含むさまざまな化学反応を起こします。
酸化: カナグリフロジン D4 は、酸化されてさまざまな代謝産物を生成することができます。
還元: 還元反応は、カナグリフロジン D4 の官能基を変更することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物には、さまざまな酸化および還元された代謝産物、ならびに改変された薬理学的特性を持つ置換誘導体が含まれます .
科学研究への応用
カナグリフロジン D4 は、幅広い科学研究への応用を持っています。
化学: カナグリフロジンとその代謝産物の定量および同定のための、分析化学における標準物質として使用されます。
生物学: グルコース代謝と腎機能への影響について研究されています。
医学: 2型糖尿病とその関連する心血管および腎臓の病状の治療における潜在的な利点について調査されています。
化学反応の分析
Types of Reactions
Canagliflozin D4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives with modified pharmacological properties .
科学的研究の応用
Glycemic Control in Type 2 Diabetes
Canagliflozin D4 is recognized for its role in enhancing glycemic control among patients with T2DM. As an SGLT2 inhibitor, it functions by preventing glucose reabsorption in the kidneys, thereby increasing urinary glucose excretion. This mechanism not only aids in lowering blood glucose levels but also contributes to weight loss and improved metabolic parameters.
Clinical Studies
- A randomized controlled trial demonstrated that canagliflozin significantly reduced HbA1c levels compared to placebo over a 24-week period. The study involved participants with poorly controlled T2DM and highlighted the drug's effectiveness in achieving glycemic targets .
Cardiovascular Benefits
The cardiovascular implications of this compound extend beyond glycemic control. Studies indicate that it may reduce the risk of major adverse cardiovascular events (MACE) in patients with T2DM.
Clinical Evidence
- Research published in major cardiology journals emphasizes that canagliflozin not only improves glycemic control but also lowers blood pressure and promotes weight reduction. These factors collectively contribute to cardiovascular health, making it a valuable option for diabetic patients at risk of heart disease .
Renal Protective Effects
Recent studies have underscored the renal protective properties of this compound, particularly in patients with chronic kidney disease (CKD) associated with diabetes.
Key Findings
- The CANPIONE study assessed the impact of canagliflozin on kidney function in participants with type 2 diabetes and microalbuminuria. Results indicated a significant reduction in albuminuria and a slower decline in estimated glomerular filtration rate (eGFR) compared to control groups . The findings suggest that canagliflozin may offer protective benefits against CKD progression.
Analytical Methods for Measurement
Accurate measurement of this compound is crucial for both clinical and research applications. Various analytical techniques have been developed to quantify this compound in biological matrices.
Analytical Method | Description | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
---|---|---|---|
LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry for sensitive detection | 0.00945 µg/mL | 2.8638 µg/mL |
High-Performance Liquid Chromatography (HPLC) | Standard method for drug analysis in pharmaceuticals | 0.084 µg/mL | 0.255 µg/mL |
UV-Visible Spectroscopy | Utilizes absorbance properties for quantification | Not applicable | Not applicable |
These methods have been validated for their accuracy and reliability in measuring this compound levels in various formulations and biological samples .
Case Studies
Several case studies have documented the clinical applications of this compound:
- Case Study 1 : A patient with T2DM experienced significant weight loss and improved HbA1c levels after initiating treatment with this compound, demonstrating its effectiveness as part of a comprehensive diabetes management plan.
- Case Study 2 : In another instance, a cohort of patients with early-stage CKD showed improved renal outcomes while on canagliflozin therapy, reinforcing its potential as a nephroprotective agent .
類似化合物との比較
Similar Compounds
Dapagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.
Empagliflozin: Known for its cardiovascular benefits in addition to glucose control.
Ertugliflozin: A newer SGLT2 inhibitor with comparable efficacy.
Uniqueness
Canagliflozin D4 is unique due to its deuterium substitution, which can enhance its metabolic stability and pharmacokinetic properties. This modification may lead to improved therapeutic outcomes and reduced side effects compared to non-deuterated analogs .
生物活性
Canagliflozin D4, a deuterated form of canagliflozin, is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor primarily used for managing type 2 diabetes mellitus (T2DM). This article explores its biological activity, efficacy, safety profile, and relevant case studies.
This compound works by inhibiting the SGLT2 protein in the proximal renal tubules, leading to decreased glucose reabsorption and increased urinary glucose excretion. This mechanism results in lower blood glucose levels and has additional benefits such as weight loss and reduced blood pressure.
Efficacy in Clinical Trials
Table 1: Efficacy of this compound in Clinical Trials
Study | Population | Dose | HbA1c Reduction (%) | Weight Loss (kg) | Blood Pressure Reduction (mmHg) |
---|---|---|---|---|---|
CANVAS Program | T2DM with CVD risk | 100 mg/300 mg | 0.9 - 1.2 | ~2.5 | -4/-2 (systolic/diastolic) |
CREDENCE Study | T2DM with nephropathy | 100 mg/300 mg | 0.5 - 1.0 | ~1.5 | Not specified |
Post-hoc Analysis | Advanced diabetic nephropathy | 100 mg | Not specified | Not specified | Not specified |
The CANVAS program demonstrated that canagliflozin significantly reduced HbA1c levels by approximately 0.9% to 1.2% depending on the dosage . Additionally, weight loss averaged around 2.5 kg, while blood pressure reductions were noted at about -4/-2 mmHg for systolic and diastolic pressures, respectively .
Safety Profile
Despite its benefits, this compound has been associated with certain adverse effects:
- Diabetic Ketoacidosis (DKA) : There have been reports linking canagliflozin to cases of DKA, particularly in patients with underlying autoimmune diabetes . A study involving over 17,000 patients indicated an incidence rate of DKA at about 0.07% .
- Amputation Risk : The CANVAS trials also highlighted an increased risk of amputations, primarily at the toe or metatarsal level, with a hazard ratio of 1.97 compared to placebo .
Case Studies
Case Study 1: DKA Induction
A case study reported a 62-year-old woman with T2DM who developed severe DKA after starting canagliflozin therapy. Her symptoms resolved after hospitalization and insulin treatment, emphasizing the need for careful patient selection and monitoring when prescribing SGLT2 inhibitors .
Case Study 2: Cardiovascular Outcomes
In a pooled analysis from the CANVAS program and CREDENCE trial involving over 14,500 participants, canagliflozin was shown to reduce cardiovascular death or hospitalization for heart failure significantly compared to placebo (19.4 vs. 28.0 events per 1,000 patient-years) regardless of baseline renal function .
特性
IUPAC Name |
(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[[5-(2,3,5,6-tetradeuterio-4-fluorophenyl)thiophen-2-yl]methyl]phenyl]oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1/i4D,5D,6D,7D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNGUQKDFGDXSJ-OQRSEGJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)[2H])[2H])F)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。